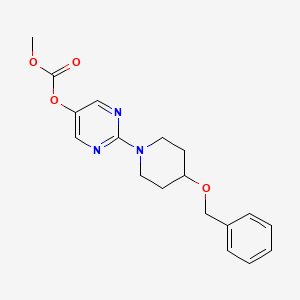
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
Description
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.38 g/mol. This compound is a useful chemical reagent and is often used as a building block in various chemical syntheses.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl [2-(4-phenylmethoxypiperidin-1-yl)pyrimidin-5-yl] carbonate |
InChI |
InChI=1S/C18H21N3O4/c1-23-18(22)25-16-11-19-17(20-12-16)21-9-7-15(8-10-21)24-13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3 |
InChI Key |
GRVRCNKMPQAAIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzyloxy)piperidine with pyrimidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: This compound may be explored for its potential therapeutic properties.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
This compound: This compound is unique due to its specific structure and the presence of the benzyloxy group, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


